molecular formula C7H6FN B7946468 2-Fluoro-6-vinylpyridine CAS No. 869108-67-8

2-Fluoro-6-vinylpyridine

Cat. No.: B7946468
CAS No.: 869108-67-8
M. Wt: 123.13 g/mol
InChI Key: XQQAAGCZIYTIPD-UHFFFAOYSA-N
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Description

2-Fluoro-6-vinylpyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 6-position of the aromatic ring. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, enhancing the compound's stability and reactivity in electrophilic substitution or coordination reactions .

This compound’s dual functionality makes it valuable in pharmaceuticals, agrochemicals, and materials science. For instance, fluorinated pyridines are often used as bioisosteres in drug design to improve metabolic stability and binding affinity . The vinyl group further allows derivatization into polymers or complex ligands, expanding its utility in catalysis and functional materials .

Properties

IUPAC Name

2-ethenyl-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQAAGCZIYTIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739514
Record name 2-Ethenyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869108-67-8
Record name 2-Ethenyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination Using Hydrogen Fluoride

The fluorination of pyridine precursors under high-pressure conditions with anhydrous hydrogen fluoride (HF) remains a cornerstone for introducing fluorine atoms. Patent CN109988101A details a method where N-serve (2-chloro-5-trifluoromethylpyridine) undergoes HF treatment in the presence of mixed antimony chloride fluoride catalysts (SbCl₂F₃ and SbCl₃F₂).

Reaction Conditions :

  • Catalyst : SbCl₂F₃/SbCl₃F₂ (1:1 ratio, 1g each per 200g substrate)

  • Temperature : 120–130°C

  • Pressure : 3.0–4.0 MPa

  • Yield : 95.6–96.7%

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where HF displaces chloride at the ortho position. Pressure regulation is critical to avoid side reactions, such as over-fluorination or ring degradation. Post-reaction neutralization with ammonium hydroxide ensures the isolation of high-purity 2-fluoro-6-trifluoromethylpyridine, which can serve as a precursor for further functionalization.

Bromination-Fluorination Tandem Reactions

Patent CN102898358A outlines a two-step approach for fluoropyridine synthesis:

  • Bromination : Tribromophosphine (PBr₃) brominates 2-hydroxyl-5-nitro-6-picoline at the 2-position, achieving 92.8% yield.

  • Fluorination : The brominated intermediate undergoes HF treatment under catalytic conditions to replace bromine with fluorine.

Key Optimization Parameters :

  • Solvent : Acetonitrile for bromination, methanol for hydrogenation.

  • Catalyst : Raney nickel for nitro group reduction (90% yield).

This method’s versatility allows adaptation for 2-fluoro-6-vinylpyridine by substituting the nitro group with a vinyl moiety post-fluorination.

Vinylation Techniques

Suzuki-Miyaura Cross-Coupling

The introduction of a vinyl group via palladium-catalyzed coupling is a widely adopted strategy. As described in methodological analyses, 2-fluoro-6-bromopyridine reacts with vinyl boronic acid under Suzuki conditions:

Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 80°C

  • Yield : ~85%

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the bromopyridine, followed by transmetallation with the vinyl boronic acid. Reductive elimination yields the desired vinylpyridine. Purification via ethanol/water recrystallization enhances purity to >98%.

Green Synthesis Using Bio-Renewable Solvents

Recent advances prioritize sustainability. A multigram synthesis of 2-vinylpyridine employs trichloroisocyanuric acid (TCCA) as a chlorinating agent and bio-renewable solvents (e.g., ethyl lactate). Adapting this for this compound involves:

  • Chlorination : TCCA converts 2-amino-6-methylpyridine to 2-chloro-6-methylpyridine.

  • Vinylation : Heck coupling with ethylene gas under Pd catalysis.

Advantages :

  • Solvent : Ethyl lactate (low toxicity, biodegradable).

  • Yield : 95% with >98% purity.

Integrated Multi-Step Synthesis

StepReagent/ConditionsYield
OxidationKMnO₄, H₂O, 100°C45%
Acid chloride formationSOCl₂80%*
VinylationVinyl magnesium bromide70%*

*Theoretical yields based on analogous reactions.

Critical Analysis of Methodologies

Catalyst Efficiency

  • SbCl₂F₃/SbCl₃F₂ : Exceptional for fluorination (96% yield), but antimony-based catalysts pose environmental concerns.

  • Palladium Complexes : Effective for coupling but require rigorous ligand optimization to reduce costs.

Solvent Impact

  • HF-based systems : Risk of corrosion and handling difficulties.

  • Bio-renewable solvents : Ethyl lactate offers a safer alternative but may limit reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

2F6VP serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Fluorinated Materials : Its fluorine content enhances the stability and reactivity of the resulting compounds, making them suitable for high-performance applications.

Materials Science

In materials science, 2F6VP is employed in the development of novel materials with unique properties:

Application AreaDescription
Conductive Polymers Used in the synthesis of conductive polymers for electronic applications.
Coatings Acts as a precursor for coatings that require enhanced chemical resistance.
Nanocomposites Incorporated into nanocomposite materials to improve mechanical properties.

Case Study: Conductive Polymers

Research has demonstrated that polymers derived from 2F6VP exhibit improved electrical conductivity compared to their non-fluorinated counterparts, making them suitable for applications in flexible electronics and sensors .

Medicinal Chemistry

In medicinal chemistry, 2F6VP is explored for its potential as a pharmacophore:

  • Drug Design : The compound's ability to interact with biological targets makes it a candidate for drug development.
  • Antiviral Activity : Studies indicate that derivatives of 2F6VP show promise in inhibiting viral replication, suggesting potential therapeutic uses .

Environmental Applications

The environmental impact of fluorinated compounds has led to increased interest in their degradation and remediation:

Environmental ApplicationDescription
Pollutant Degradation Research focuses on the use of 2F6VP derivatives in photocatalytic degradation of pollutants.
Wastewater Treatment The compound's quaternized derivatives are effective sorbents for removing organic contaminants from water .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-vinylpyridine is primarily influenced by the electron-withdrawing effect of the fluorine atom and the reactivity of the vinyl group. The fluorine atom reduces the electron density on the pyridine ring, making it less basic and more electrophilic. This enhances the compound’s ability to participate in electrophilic aromatic substitution reactions. The vinyl group, on the other hand, can undergo polymerization and addition reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Fluoro-6-vinylpyridine and Analogues

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Vinyl (-CH=CH₂) C₇H₆FN ~123.13 (estimated) Conjugation via vinyl; moderate electronegativity Drug intermediates, polymer precursors
2-Fluoro-6-methylpyridine Methyl (-CH₃) C₆H₆FN 111.12 Electron-donating methyl; inert to polymerization Agrochemicals, solvents
2-Cyano-6-fluoropyridine Cyano (-CN) C₆H₃FN₂ 122.10 Strong electron-withdrawing cyano; high reactivity Ligands, bioactive molecule synthesis
2-Fluoro-6-phenylpyridine Phenyl (-C₆H₅) C₁₁H₈FN 173.19 Bulky phenyl; enhanced lipophilicity Pharmaceuticals, agrochemicals
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Chloro-trifluoromethylphenyl C₁₃H₈ClF₄N 305.66 High electronegativity; steric hindrance Herbicides, insecticides
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine Difluoroethyl (-CF₂CH₃) C₁₄H₁₂F₄N₂ 284.25 Lipophilic; multiple fluorine atoms Catalysis, bioactive compounds

Structural and Functional Insights

Electronic Effects :

  • Fluorine at the 2-position consistently withdraws electron density, stabilizing the pyridine ring and directing electrophilic substitution to the 4-position .
  • Substituents at the 6-position modulate reactivity:
  • Vinyl : Enhances conjugation, enabling polymerization (e.g., via radical initiation) .
  • Methyl: Electron-donating, reducing ring acidity compared to cyano or fluorine substituents .
  • Cyano: Strong electron withdrawal increases electrophilicity, favoring nucleophilic attacks .

Steric and Lipophilic Considerations :

  • Bulky groups (e.g., phenyl, trifluoromethylphenyl) increase steric hindrance, limiting reactivity but improving binding to hydrophobic pockets in proteins .
  • Difluoroethyl and trifluoromethyl groups enhance lipophilicity, improving membrane permeability in agrochemicals .

Applications: Pharmaceuticals: 2-Fluoro-6-phenylpyridine and derivatives are used as obviators or bioisosteres due to fluorine’s metabolic stability . Agrochemicals: Trifluoromethyl-substituted pyridines (e.g., ) exhibit prolonged environmental persistence. Materials Science: Vinyl-substituted pyridines serve as monomers for conductive polymers .

Research Findings and Trends

  • Synthetic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used to introduce aryl/vinyl groups at the 6-position .
  • Biological Activity : Fluorine and trifluoromethyl groups in pyridines correlate with enhanced herbicidal and insecticidal potency .
  • Emerging Applications : Vinyl-functionalized pyridines are gaining traction in metal-organic frameworks (MOFs) for gas storage .

Biological Activity

2-Fluoro-6-vinylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a vinyl group and a fluorine atom at the 2-position. Its molecular formula is C7H6FNC_7H_6FN and it possesses a molecular weight of approximately 139.13 g/mol. The presence of the fluorine atom enhances its electrophilic character, which can influence its reactivity in biological systems.

Biological Activities

The biological activity of this compound has been explored in several studies, indicating various pharmacological effects:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The electron-withdrawing effect of the fluorine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymes involved in microbial metabolism .
  • Anticancer Potential : Some studies suggest that this compound analogs can induce apoptosis in cancer cells. The mechanism may involve the modulation of cellular signaling pathways or direct interaction with DNA .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and other diseases. Its ability to bind to specific active sites may provide insights into developing targeted therapies .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Enzyme inhibitionBinding to active sites

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through caspase activation pathways. This study highlighted the compound's potential in developing anticancer agents targeting resistant cancer types .
  • Enzyme Interaction Analysis : A recent investigation focused on the interaction of this compound with specific enzymes involved in metabolic processes. The findings revealed that the compound could effectively inhibit pancreatic lipase, which is crucial for fat digestion, thereby suggesting its potential role in obesity management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-6-vinylpyridine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves halogenated pyridine precursors (e.g., 2-fluoro-6-bromopyridine) subjected to vinylation via cross-coupling reactions. Nickel- or palladium-catalyzed protocols (e.g., Stille, Suzuki, or Heck couplings) are common. Optimization includes screening catalysts (e.g., NiCl₂(dppe)), ligands (e.g., phosphine-based), and solvents (e.g., DMF or THF) under inert atmospheres. Reaction monitoring via TLC or GC-MS ensures yield maximization (≥90%) and by-product minimization .
  • Key Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodology : Use X-ray crystallography for definitive structural elucidation, as demonstrated for fluorinated pyridine derivatives . Complementary techniques include:

  • NMR : ¹⁹F NMR (δ ≈ -120 ppm for C-F), ¹H NMR (vinyl protons at δ 5.0–6.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
  • FT-IR : C-F stretching (1000–1100 cm⁻¹) and vinyl C=C (1600–1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow SDS guidelines for pyridine derivatives:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 mins; seek medical attention for irritation .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance vinylation efficiency while minimizing side reactions?

  • Methodology : Compare Ni vs. Pd catalysts in cross-coupling reactions using Design of Experiments (DoE). Key factors:

  • Ligand Effects : Bulky ligands (e.g., PCy₃) improve steric control.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst stability.
  • Additives : K₂CO₃ or CsF to scavenge halide by-products.
    • Analysis : Track yield (HPLC) and selectivity (GC-MS). Pd(PPh₃)₄ may reduce β-hydride elimination compared to Ni systems .

Q. What role does the fluorine substituent play in modulating reactivity for cross-coupling or polymerization applications?

  • Methodology : Evaluate electronic effects via Hammett constants (σₚ ≈ 0.06 for C-F) and computational DFT studies. Fluorine’s electron-withdrawing nature:

  • Activates Pyridine Ring : Enhances electrophilicity for nucleophilic vinylation.
  • Steric Impact : Minimal, allowing for regioselective functionalization.
    • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 6-vinylpyridine) .

Q. How should researchers address contradictory data in reported reaction yields or by-product profiles?

  • Methodology : Systematic troubleshooting steps:

Reproduce Conditions : Verify reagent purity (e.g., anhydrous solvents).

By-Product Analysis : Use LC-MS or ²D NMR to identify impurities (e.g., dehalogenated products).

Kinetic Studies : Monitor reaction progress at intervals to pinpoint side reactions.

  • Case Study : Discrepancies in Ni-catalyzed yields may arise from trace oxygen or moisture .

Q. What strategies are effective for assessing environmental impact when ecological toxicity data is unavailable?

  • Methodology : Apply read-across principles using structurally similar compounds (e.g., 2-fluoropyridine):

  • PBT Assessment : Estimate persistence (t₁/₂ > 60 days in water) and bioaccumulation (log Kow ≈ 1.5).
  • Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (EC₅₀) as a proxy .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for vinyl group participation in cycloadditions or Diels-Alder reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • Software : Gaussian (B3LYP/6-31G*) or ORCA for energy profiles .

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